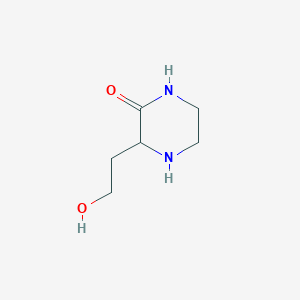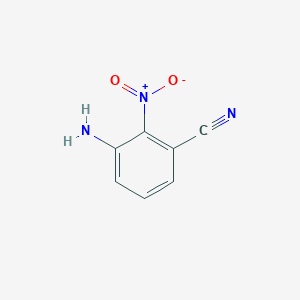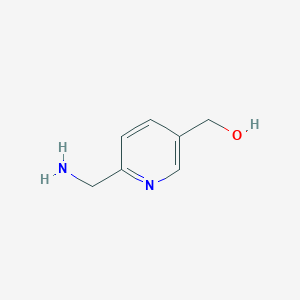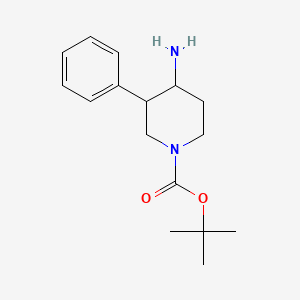
Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the piperidine ring indicates the presence of a bulky substituent, which can influence the compound's physical and chemical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of tert-butyl piperidine derivatives has been explored in various studies. For instance, the synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been described, which could serve as a starting point for further functionalization to obtain the amino-3-phenyl derivative . Additionally, the synthesis of related compounds, such as tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, involves amination reactions that could potentially be adapted for the synthesis of tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine derivatives has been studied using various spectroscopic methods. For example, the crystal and molecular structure of a related compound was determined by X-ray diffraction, revealing that the molecules exist in a chair conformation in the solid state . This information is relevant as it provides insight into the preferred conformation of the piperidine ring, which could be similar in tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate.
Chemical Reactions Analysis
The reactivity of tert-butyl piperidine derivatives can be influenced by the substituents on the piperidine ring. For example, the presence of a hydroxyl group can lead to the formation of intramolecular hydrogen bonds, affecting the compound's reactivity . The Mitsunobu reaction has been used to obtain different isomers of tert-butyl piperidine derivatives, indicating that selective reactions can be employed to synthesize specific isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. The bulky tert-butyl group can hinder close approach of neighboring molecules, affecting the compound's solubility and melting point . Spectroscopic methods such as NMR and IR have been used to study these compounds, providing information on the electronic environment of the atoms within the molecule . The presence of different functional groups, such as amino or hydroxyl groups, can also affect properties like acidity and basicity.
Aplicaciones Científicas De Investigación
Safety And Hazards
The compound has several hazard statements including H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(17)13(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKQDEYFBRXGAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630359 |
Source


|
| Record name | tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate | |
CAS RN |
632352-60-4 |
Source


|
| Record name | tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

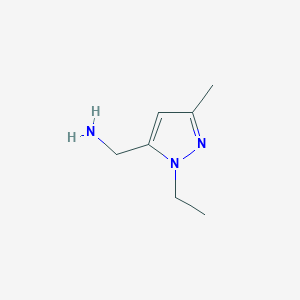
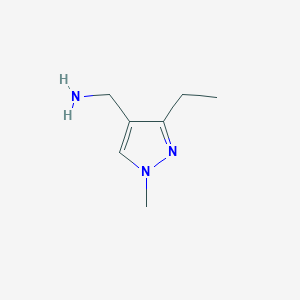

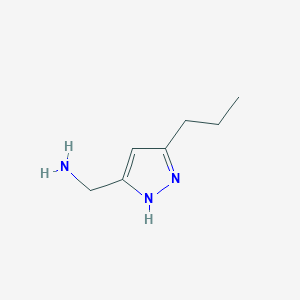
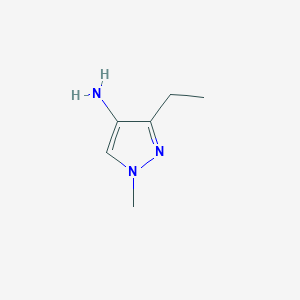
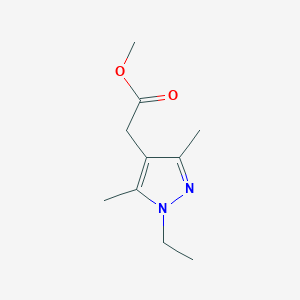


![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)

